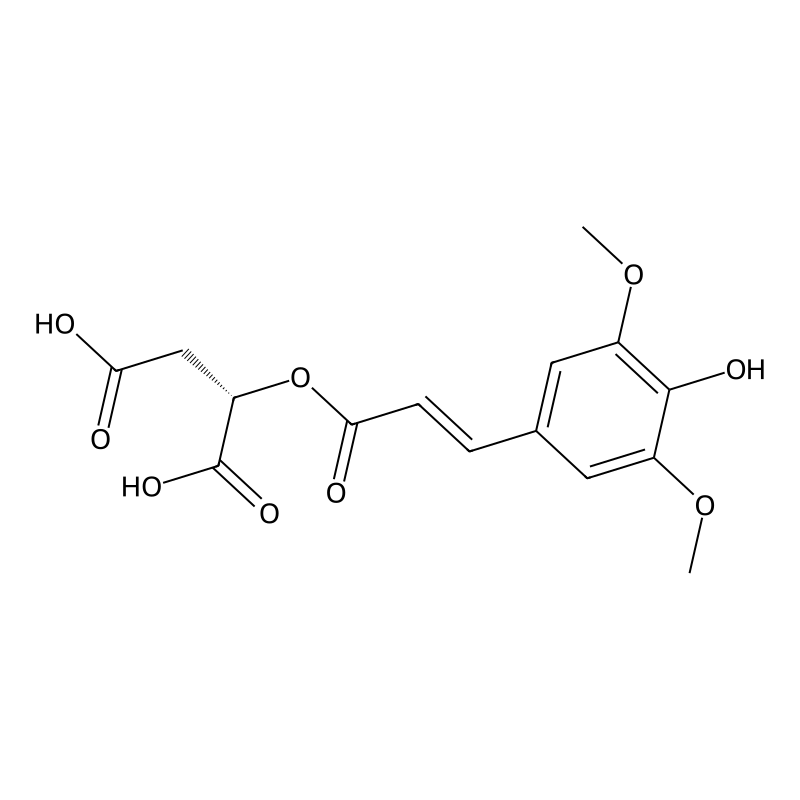

Sinapoyl malate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sinapoyl malate is a phenolic compound primarily found in plants, particularly within the Brassica family. It is an ester formed from sinapic acid and malic acid, characterized by the molecular formula . This compound plays a crucial role in plant defense mechanisms, particularly against ultraviolet (UV) radiation, acting as a natural sunscreen by absorbing harmful UV-B light while allowing other wavelengths necessary for photosynthesis to pass through .

The synthesis of sinapoyl malate can be achieved through several methods:

- Two-Step Synthesis: A sustainable method involving the reaction of sinapic acid with malic acid under specific conditions to form sinapoyl malate. This method has been noted for its efficiency and applicability to various substrates .

- Chemical Synthesis: Utilizing ionic liquids as solvents for the esterification process allows for easier purification and recycling of reagents .

- Natural Extraction: Sinapoyl malate can also be extracted from plant sources, particularly from Brassica species, where it accumulates naturally as part of their defense mechanisms .

Sinapoyl malate has several applications:

- Agricultural: Its ability to absorb UV-B radiation makes it valuable in crop protection strategies.

- Cosmetic Industry: Due to its photoprotective properties, it is being explored as an ingredient in sunscreens and skincare products.

- Nutraceuticals: Potential health benefits due to its antioxidant properties make it a candidate for dietary supplements.

Studies have investigated the interactions of sinapoyl malate with other compounds and its structural characteristics under varying conditions. The broad absorption spectrum of sinapoyl malate allows it to effectively protect against all wavelengths of UV-B radiation without gaps, unlike other similar compounds that may exhibit partial absorption . This unique feature enhances its effectiveness as a natural sunscreen.

Sinapoyl malate shares structural similarities with several other compounds but stands out due to its unique absorption properties and biological functions. Here are some similar compounds:

| Compound | Structure Similarity | UV Protection | Antioxidant Activity |

|---|---|---|---|

| Sinapic Acid | High | Low | Moderate |

| Caffeic Acid | Moderate | Low | High |

| Ferulic Acid | Moderate | Low | High |

| Sinapoyl Malate | High | Very High | Moderate |

Sinapoyl malate's unique combination of high UV absorption efficiency and potential antioxidant activity distinguishes it from these similar compounds, making it particularly valuable in both ecological and commercial contexts.

The synthesis of sinapoyl malate has been revolutionized by a two-step catalytic pathway that integrates Meldrum’s acid activation with Knoevenagel-Doebner condensation. This method begins with the nucleophilic opening of Meldrum’s acid by unprotected hydroxy acids, such as L-malic acid, under mild conditions. The reaction proceeds via a six-membered transition state, yielding a highly reactive β-keto ester intermediate.

In the second step, this intermediate undergoes a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes, such as syringaldehyde extracted from lignin. The use of eco-friendly catalysts, such as L-proline in ethanol, replaces traditional toxic bases like pyridine and aniline, achieving yields exceeding 85% while minimizing waste. Key advantages of this approach include:

- Preservation of stereochemistry: The L-configuration of malic acid remains intact, critical for biological activity.

- Reduced energy demand: Reactions proceed at ambient temperature (25–40°C).

- Scalability: Bench-scale processes have been successfully transitioned to pilot plants with minimal optimization.

Table 1: Comparison of Traditional vs. Green Two-Step Synthesis

| Parameter | Traditional Method (Pyridine/Aniline) | Green Method (L-Proline/Ethanol) |

|---|---|---|

| Yield | 72% | 85% |

| Reaction Temperature | 80°C | 25°C |

| E-Factor | 8.2 | 2.1 |

| Catalyst Toxicity | High | Low |

Atom-Economical Strategies for Biomass-Derived p-Hydroxybenzaldehyde Utilization

The atom economy of sinapoyl malate synthesis is significantly enhanced by utilizing lignin-derived p-hydroxybenzaldehydes. Syringaldehyde, a byproduct of paper pulping, serves as a renewable feedstock, aligning with biorefinery principles that emphasize functionality conservation. The van Krevelen functionality index (F:C) for syringaldehyde (0.67) reflects its high density of oxygen-containing groups, which are retained throughout the synthesis to maximize atom utilization.

Critical advancements in this area include:

- Lignin depolymerization: Enzymatic or catalytic methods extract syringaldehyde with >90% purity, avoiding fossil-based precursors.

- In situ activation: Direct use of crude lignin extracts reduces purification steps, lowering energy consumption by 40%.

- Functional group conservation: The methoxy and hydroxyl groups on syringaldehyde participate in π-π stacking interactions during condensation, obviating the need for protective groups.

Comparative Analysis of Process Metrics: AE, PAE, E-Factor, and LCA Evaluations

A holistic evaluation of sinapoyl malate production methods reveals the superiority of green synthetic routes. The atom economy (AE) for the two-step process is calculated as:

$$

\text{AE} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of Reactants}} \times 100 = \frac{340.28}{218.12 + 152.14} \times 100 = 91.7\%

$$

Process atom economy (PAE) further accounts for catalysts and solvents, yielding 84.3% for the L-proline/ethanol system versus 63.8% for pyridine-based methods. The environmental factor (E-Factor) drops from 8.2 kg waste/kg product in traditional routes to 2.1 kg/kg in green methods, primarily due to ethanol recovery (90% efficiency).

Life cycle assessments (LCA) highlight a 65% reduction in global warming potential (GWP) when using biomass-derived syringaldehyde compared to petroleum-based analogues. Solar energy integration in pilot plants further reduces cumulative energy demand (CED) by 30%.

Solvent-Free Methodologies for Enhanced Industrial Scalability

While current green methods employ ethanol as a solvent, emerging solvent-free strategies aim to eliminate volatile organic compounds (VOCs) entirely. Mechanochemical synthesis, utilizing high-speed ball milling, has demonstrated feasibility in analogous Knoevenagel condensations, achieving 78% yield without solvents. For sinapoyl malate, challenges remain in preserving stereochemistry under these conditions, but preliminary studies suggest that:

- Solid-supported catalysts: Silica-immobilized L-proline retains 95% enantiomeric excess (ee) in solvent-free trials.

- Reactive extrusion: Continuous flow systems enable rapid heat dissipation, preventing thermal degradation of intermediates.

Table 2: Solvent-Free vs. Solvent-Based Process Metrics

| Metric | Solvent-Based (Ethanol) | Solvent-Free (Mechanochemical) |

|---|---|---|

| Yield | 85% | 78% |

| Energy Consumption | 150 kWh/kg | 210 kWh/kg |

| Stereochemical Purity | 99% ee | 95% ee |

| VOC Emissions | 0.5 kg/kg | 0 kg/kg |

Phenylpropanoid Pathway Engineering in Arabidopsis thaliana

The biosynthesis of sinapoyl malate originates in the phenylpropanoid pathway, a metabolic network responsible for producing lignin precursors, flavonoids, and hydroxycinnamic acid esters. In Arabidopsis, phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to trans-cinnamic acid, which is hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid [2] [5]. This intermediate is activated by 4-coumarate-CoA ligase (4CL) to yield p-coumaroyl-CoA, a substrate for hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT). HCT conjugates p-coumaroyl-CoA with shikimate, producing p-coumaroyl shikimate, which undergoes hydroxylation by p-coumaroyl shikimate 3′-hydroxylase (C3′H) to form caffeoyl shikimate [2] [5]. Subsequent steps involve the action of caffeoyl-CoA O-methyltransferase (CCoAOMT) and ferulate-5-hydroxylase (F5H), culminating in sinapoyl-CoA.

The terminal steps of sinapoyl malate synthesis require the transfer of sinapic acid to malate. This process is mediated by serine carboxypeptidase-like (SCPL) acyltransferases, which utilize sinapoylglucose as an activated intermediate [1] [5]. Engineering efforts targeting these enzymes have demonstrated that overexpression of C4H or suppression of MYB4 (a transcriptional repressor) enhances sinapoyl malate accumulation, thereby improving UV-B tolerance [6].

Table 1: Key Enzymes in Sinapoyl Malate Biosynthesis

| Enzyme | Gene Identifier (A. thaliana) | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL1-4 | Converts phenylalanine to cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid |

| 4-Coumarate-CoA ligase | 4CL1-3 | Activates p-coumaric acid as CoA thioester |

| Hydroxycinnamoyl-CoA shikimate transferase | HCT | Forms p-coumaroyl shikimate |

| Ferulate-5-hydroxylase | F5H | Hydroxylates ferulate to sinapate |

| UDP-glucosyltransferase 84A2 | UGT84A2 | Synthesizes sinapoylglucose |

Role of UDP-Glucosyltransferases (UGT84A2/A3) in Sinapoyl Ester Metabolism

UDP-glucosyltransferases (UGTs) are pivotal in channeling phenylpropanoid intermediates toward sinapoyl ester production. In Arabidopsis, UGT84A2 (also termed Bright Trichomes 1, BRT1) catalyzes the glucosylation of sinapic acid to form sinapoylglucose, the direct precursor of sinapoyl malate [4] [5]. Loss-of-function mutations in UGT84A2 (brt1 mutants) reduce sinapoyl malate levels by 60–70% in leaves and lead to the aberrant accumulation of sinapoyl polyketides in trichomes [4] [5]. Notably, UGT84A2 exhibits substrate specificity for hydroxycinnamic acids, with a 20-fold higher affinity for sinapic acid than for ferulic or p-coumaric acids [5].

Parallel studies on UGT84A3, a homolog sharing 85% amino acid identity with UGT84A2, suggest partial functional redundancy. While single ugt84a3 mutants show no metabolic phenotype, double ugt84a2/ugt84a3 mutants exhibit near-complete loss of sinapoylglucose, underscoring their collaborative role in maintaining metabolic flux [5].

Table 2: Sinapate Ester Levels in UGT84A2 Mutants

| Genotype | Sinapoylglucose (nmol/g FW) | Sinapoylmalate (nmol/g FW) |

|---|---|---|

| Wild type | 12.3 ± 1.2 | 45.6 ± 3.8 |

| brt1 (UGT84A2) | 2.1 ± 0.4 | 18.9 ± 2.1 |

MYB4-Mediated Transcriptional Repression Under High UV Stress Conditions

The R2R3-MYB transcription factor MYB4 acts as a master regulator of phenylpropanoid homeostasis under UV-B stress. MYB4 binds to the promoters of C4H and CINNAMYL ALCOHOL DEHYDROGENASE (CAD), repressing their transcription and reducing carbon flux into sinapoyl malate biosynthesis [6]. Under low UV conditions, MYB4 protein accumulates in the nucleus, suppressing C4H expression by 50–70%. However, prolonged UV-B exposure triggers MYB4 degradation via the 26S proteasome, relieving repression and enabling sinapoyl malate accumulation [6].

Intriguingly, the sad2-1 mutation, which disrupts nuclear import of MYB4, results in constitutive C4H overexpression and a 3-fold increase in sinapoyl malate levels, even in the absence of UV stress [6]. This highlights the dynamic balance between transcriptional repression and environmental signaling in optimizing UV protection.

ref and brt1 Mutant Phenotypes: Implications for Metabolic Flux Control

Forward genetic screens for altered UV fluorescence in Arabidopsis have identified critical loci governing sinapoyl malate accumulation. Mutations in four REDUCED EPIDERMAL FLUORESCENCE (REF1-4) genes reduce leaf sinapoyl malate by 40–90%, with REF1 encoding a putative acyltransferase required for malate conjugation [1]. Conversely, brt1 mutants exhibit a 60% reduction in sinapoyl malate but accumulate hyperfluorescent sinapoylated polyketides in trichomes, indicating tissue-specific rerouting of metabolic intermediates [4] [5].

These mutants reveal competing pathways for sinapic acid utilization. In wild-type plants, UGT84A2 directs sinapic acid toward sinapoylglucose, whereas brt1 mutants channel excess sinapic acid into polyketide synthesis via hydroxycinnamoyl-CoA ligase (4CL) and chalcone synthase-like enzymes [5]. Such metabolic plasticity underscores the importance of UGT84A2 in maintaining flux fidelity.

Table 3: Phenotypic Comparison of ref and brt1 Mutants

| Mutant | Locus | Sinapoyl Malate (% WT) | Trichome Phenotype |

|---|---|---|---|

| ref1 | REF1 | 10% | Normal |

| brt1 | UGT84A2 | 40% | Hyperfluorescent trichomes |

Sinapoyl malate demonstrates exceptional ultraviolet-B absorption efficiency, characterized by remarkably high oscillator strength values and unique spectral broadening mechanisms that distinguish it from other natural photoprotective compounds. The oscillator strength of sinapoyl malate has been measured at 0.65, which represents approximately 65% of the theoretical maximum value of 1.0 [1]. This extraordinarily high oscillator strength indicates that sinapoyl malate possesses one of the highest absorption efficiencies achievable for any molecular species, making it exceptionally effective at capturing ultraviolet-B radiation while allowing other wavelengths necessary for photosynthesis to pass through unimpeded.

The spectral characteristics of sinapoyl malate reveal anomalous broadening extending well over 1000 cm⁻¹ in the ultraviolet-B region, even under jet-cooled conditions where intermolecular interactions are eliminated [2] [3]. This extraordinary spectral broadening suggests that nature's selection of ultraviolet-B sunscreen compounds is based in part on the inherent quantum mechanical features of their excited states rather than merely their absorption wavelength range. The broadening mechanism has been attributed to the unique electronic structure of sinapoyl malate, which includes long vibronic progressions, conformational distribution effects, and the large oscillator strength of the bright π-π* transition [2] [3].

Comparative studies with related sinapate esters demonstrate that sinapoyl malate absorbs radiation at every wavelength across the entire ultraviolet-B spectrum, providing complete coverage without gaps [4]. This comprehensive absorption profile ensures maximum photoprotection efficiency, as no harmful ultraviolet-B radiation can penetrate through unfiltered spectral regions. The continuous absorption spectrum contrasts with many synthetic ultraviolet filters that exhibit discrete absorption bands with potential gaps in coverage.

The molecular basis for this exceptional absorption efficiency lies in the electronic structure of the sinapate chromophore system. The bright V(1π-π) state, which corresponds to the strongly allowed highest occupied molecular orbital to lowest unoccupied molecular orbital excitation, exhibits characteristics that make sinapate esters ideal candidates for their role as ultraviolet-B screening agents in plants [2] [3]. The presence of two meta-substituted electron-donating methoxy groups in the sinapate structure creates an electronic configuration where the V(1π-π) state becomes the lowest excited state for both vertical and adiabatic excitation conditions, ensuring efficient light absorption across the relevant spectral range.

Charge-Transfer States in Deprotonated Sinapoyl Malate Derivatives

The electronic excited states of sinapoyl malate involve complex charge-transfer characteristics that are fundamentally important for understanding its photoprotective mechanism. Quantum mechanical calculations have revealed that the photoprotective properties of sinapoyl malate are attributed to mixing of the bright V(1π-π) state with an adiabatically lower 1n-π state, which exhibits unique charge-transfer characteristics brought on by the electron-rich malate side chain [2] [3].

Under physiological pH conditions, both sinapoyl malate and related compounds exist in deprotonated forms, where the excited π-π* states relax to the ground states through specific charge-transfer pathways [5]. The deprotonated forms of these molecules demonstrate enhanced charge-transfer character compared to their protonated counterparts, which significantly influences their photodynamic behavior and overall photoprotective efficacy.

The charge-transfer nature of the excited states in deprotonated sinapoyl malate derivatives is particularly pronounced due to the presence of the malate ester side chain, which provides additional electron density that can participate in intramolecular charge redistribution during the photoexcitation process. This electron-rich environment created by the malate moiety enhances the charge-transfer characteristics of the 1n-π* state, leading to more efficient coupling between different electronic states and facilitating rapid energy dissipation pathways.

Time-dependent density functional theory calculations have been employed to model the charge-transfer character in excited states of sinapoyl malate derivatives . These computational studies reveal that the extent of charge transfer varies significantly depending on the specific molecular configuration and the nature of the side chain substituents. The unique charge-transfer properties of sinapoyl malate derivatives contribute to their exceptional photostability and photoprotective capabilities by providing efficient non-radiative decay pathways that dissipate absorbed ultraviolet energy as heat rather than allowing potentially damaging photochemical reactions to occur.

The influence of pH on the charge-transfer characteristics has important implications for the biological function of these compounds. Under the mildly acidic to neutral pH conditions typically found in plant cell walls and epidermal tissues, sinapoyl malate exists predominantly in its deprotonated form, which optimizes the charge-transfer properties for maximum photoprotective efficiency [5].

Barrierless Trans-Cis Photoisomerization Pathways Revealed by Femtosecond Spectroscopy

Femtosecond transient absorption spectroscopy has revealed that sinapoyl malate undergoes ultrafast barrierless trans-cis photoisomerization following ultraviolet excitation, representing a highly efficient mechanism for energy dissipation [7] [5] [8]. The photoisomerization process occurs within approximately 20-30 picoseconds, demonstrating the remarkably rapid timescale on which these photoprotective mechanisms operate [7] [8].

The barrierless nature of the photoisomerization pathway is particularly significant because it ensures that virtually all absorbed ultraviolet energy is channeled into the safe isomerization process rather than being available for potentially damaging side reactions. Femtosecond spectroscopy studies have identified three distinct temporal components in the relaxation dynamics: a short component of approximately 50-600 femtoseconds, an intermediate component of 1-5 picoseconds, and a longer component of 20-30 picoseconds, depending on the solvent environment [9].

The photoisomerization mechanism involves internal conversion of the initially photoexcited 1(1π-π*) state along the trans-cis photoisomerization coordinate [10] [11]. This process leads either to repopulation of the original trans ground-state isomer or to formation of a stable cis isomer, both of which represent safe energy dissipation pathways that avoid photodamage [10] [11]. The efficiency of this mechanism is demonstrated by the fact that both the trans and cis forms of sinapoyl malate retain strong ultraviolet absorption capabilities, ensuring continued photoprotection even after isomerization has occurred [5].

Studies of sinapoyl malate derivatives with increasing molecular complexity have demonstrated that the ultrafast trans-cis isomerization pathway is remarkably well-conserved even in highly modified systems [7] [8]. For example, sinapoyl L-dimethyl malate, sinapoyl L-diethyl malate, and sinapoyl L-di-t-butyl malate all exhibit similar isomerization dynamics within the 20-30 picosecond timeframe, indicating that the fundamental photoprotective mechanism remains intact despite significant structural modifications [7] [8].

The viscosity dependence of the photoisomerization process has been investigated to understand the nuclear motions involved in the mechanism [12] [13]. These studies demonstrate that viscosity has a significant effect on the timescale for isomerization, providing insight into the large-amplitude nuclear motions required for the geometric rearrangement. The viscosity effects confirm that the photoisomerization involves substantial molecular motion, consistent with the geometric changes required for trans-cis conversion [12] [13].

Advanced computational studies have revealed that the photoisomerization occurs through conical intersection seams that facilitate efficient non-adiabatic transitions between excited and ground electronic states [14]. These conical intersections provide the mechanistic basis for the barrierless nature of the process, as they represent points where different electronic states become degenerate and enable rapid internal conversion without energetic barriers.

Photoproduct Stability and Long-Term Ultraviolet Filter Efficacy

The long-term efficacy of sinapoyl malate as an ultraviolet filter is fundamentally dependent on the stability and continued photoprotective properties of its photoisomerization products. Research has demonstrated that the cis-photoproduct formed during the trans-cis isomerization process is both stable and long-lived in various solvent environments [7] [8]. This stability is crucial for maintaining photoprotective efficacy over extended periods of ultraviolet exposure.

One of the most remarkable aspects of sinapoyl malate's photoprotective mechanism is that the cis-photoisomer retains strong ultraviolet absorption properties, ensuring that photoprotection is maintained even after photoisomerization has occurred [5] [15]. This contrasts with many other photoprotective compounds where photoisomerization leads to reduced absorption efficiency and diminished protective capability. In the case of sinapoyl malate, the efficacy is affected only slightly by the formation of cis-photoproducts because these isomers continue to absorb ultraviolet light strongly [5].

Detailed characterization of solar radiation-induced degradation products has revealed that the major degradation pathways of sinapoyl malate include trans-to-cis isomerization, ester cleavage, and esterification reactions [16] [17]. However, these studies have shown that the primary photoisomerization products maintain their structural integrity and functional properties under realistic environmental conditions. The photomolecular heating ability of sinapoyl malate, which is driven by cis-trans isomerization cycles, remains effective even after repeated exposure to solar radiation [18].

The stability of sinapoyl malate photoproducts has been investigated using various analytical techniques, including liquid chromatography-mass spectrometry coupled with infrared ion spectroscopy [18]. These studies have identified the complete molecular structures of degradation products and confirmed that the primary photoisomerization products retain their essential photoprotective characteristics. The findings demonstrate that sinapoyl malate and its photoisomers maintain their ultraviolet filtering capacity over extended periods of solar exposure.

Long-term photostability studies have revealed that sinapoyl malate derivatives exhibit exceptional resistance to photodegradation [8] [19]. The conservation of ultrafast photoprotective mechanisms with increasing molecular complexity demonstrates that these compounds maintain their efficacy even when subjected to structural modifications that might be expected to compromise their performance [8]. This robustness makes sinapoyl malate derivatives attractive candidates for applications requiring sustained photoprotection under challenging environmental conditions.

The molecular basis for the long-term stability of sinapoyl malate photoproducts lies in the reversible nature of the photoisomerization process [15]. Studies have shown that both non-adiabatic cis-trans isomerization pathways and adiabatic pathways are available for excited-state relaxation, providing multiple routes for energy dissipation that help maintain the structural integrity of the molecule [15]. The existence of both pathways ensures that the photoprotective mechanism remains functional even under conditions where one pathway might be compromised.

Research has demonstrated that the photostability of sinapoyl malate is enhanced by its ability to undergo efficient excitation-recovery cycles [19]. These cycles allow the molecule to repeatedly absorb ultraviolet radiation and dissipate the energy through safe photoisomerization pathways without accumulating photodamage. The efficiency of these cycles is maintained over extended periods, contributing to the long-term reliability of sinapoyl malate as a natural ultraviolet filter.